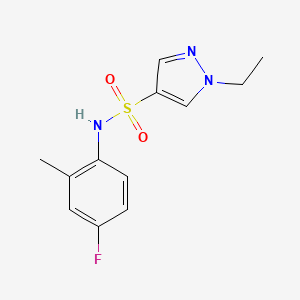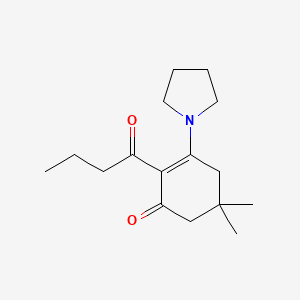![molecular formula C19H13N3O2 B5352404 (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine](/img/structure/B5352404.png)
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is not fully understood. However, it is believed to interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is its potential use in various fields of scientific research, including organic electronics and bioimaging. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another potential direction is the study of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine involves a multi-step process that includes the reaction of 4-methylphenylamine with 5-bromoindan-1-one, followed by the reaction of the resulting product with 7-nitro-5H-indeno[1,2-b]pyridin-5-one. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine has been studied for its potential applications in various fields of scientific research. It has shown promising results in the field of organic electronics, where it can be used as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-7-nitroindeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-4-6-13(7-5-12)21-19-16-3-2-10-20-18(16)15-9-8-14(22(23)24)11-17(15)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOVPVJJCSOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=C2C=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)



![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
![1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5352408.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5352424.png)
